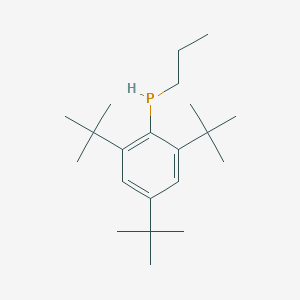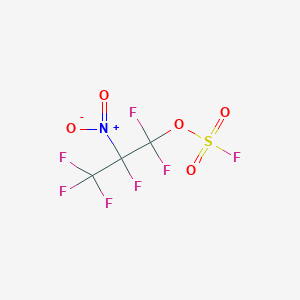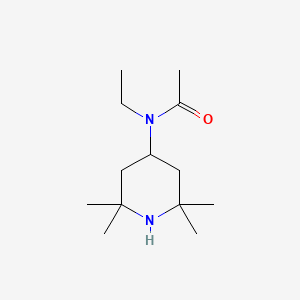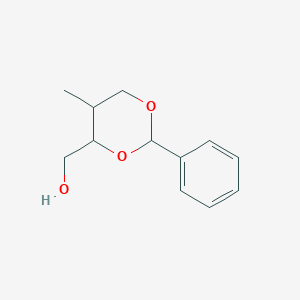
Propyl(2,4,6-tri-tert-butylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a propyl group attached to a phosphane moiety, which is further substituted with a 2,4,6-tri-tert-butylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Propyl(2,4,6-tri-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides and other nucleophiles can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
科学研究应用
Propyl(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
作用机制
The mechanism of action of Propyl(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a nucleophile, forming bonds with electrophilic centers in target molecules. The steric hindrance provided by the 2,4,6-tri-tert-butylphenyl group can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance but different functional groups.
2,6-Di-tert-butylphenol: Another phenol with fewer tert-butyl groups.
2,4-Di-tert-butyl-6-methylphenol: A phenol with a methyl group in addition to tert-butyl groups.
Uniqueness
Propyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the presence of both a phosphane and a highly sterically hindered phenyl group. This combination imparts distinct reactivity and stability, making it valuable in specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
89566-73-4 |
|---|---|
分子式 |
C21H37P |
分子量 |
320.5 g/mol |
IUPAC 名称 |
propyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C21H37P/c1-11-12-22-18-16(20(5,6)7)13-15(19(2,3)4)14-17(18)21(8,9)10/h13-14,22H,11-12H2,1-10H3 |
InChI 键 |
YWFOHVBSGOEFHC-UHFFFAOYSA-N |
规范 SMILES |
CCCPC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)



![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)


![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)

